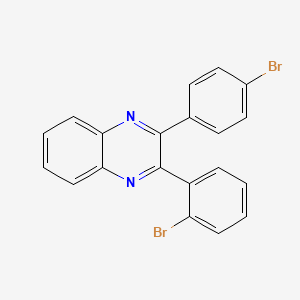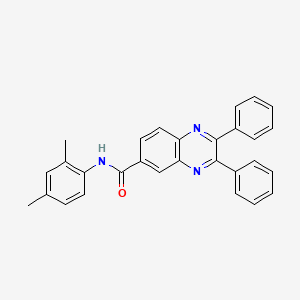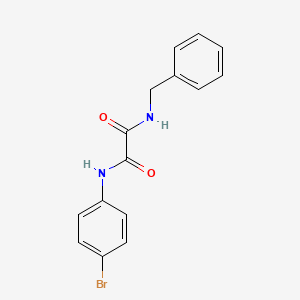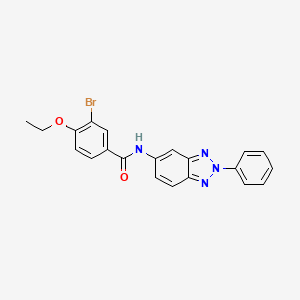
2-(2-bromophenyl)-3-(4-bromophenyl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromophenyl)-3-(4-bromophenyl)quinoxaline, also known as BBQ, is a chemical compound that belongs to the quinoxaline family. BBQ has gained significant attention in the scientific community due to its potential use in various fields, such as medicinal chemistry, biochemistry, and materials science.
Mecanismo De Acción
The exact mechanism of action of 2-(2-bromophenyl)-3-(4-bromophenyl)quinoxaline is not fully understood, but it is believed to involve the formation of π-π stacking interactions with aromatic amino acid residues in proteins and nucleic acids. This interaction results in a change in the fluorescent properties of 2-(2-bromophenyl)-3-(4-bromophenyl)quinoxaline, allowing for its use as a probe for biological imaging.
Biochemical and Physiological Effects:
2-(2-bromophenyl)-3-(4-bromophenyl)quinoxaline has been shown to have low toxicity and is relatively stable under physiological conditions. It has been used in vitro to study protein-protein interactions and DNA-protein interactions. Additionally, 2-(2-bromophenyl)-3-(4-bromophenyl)quinoxaline has been used to study the distribution of proteins in cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-bromophenyl)-3-(4-bromophenyl)quinoxaline is its high selectivity for proteins and nucleic acids, which allows for its use in a wide range of biological systems. Additionally, 2-(2-bromophenyl)-3-(4-bromophenyl)quinoxaline has a high quantum yield, making it a highly sensitive probe for biological imaging. However, one limitation of 2-(2-bromophenyl)-3-(4-bromophenyl)quinoxaline is its relatively low photostability, which can limit its use in long-term imaging experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(2-bromophenyl)-3-(4-bromophenyl)quinoxaline. One area of interest is the development of new fluorescent probes based on the quinoxaline scaffold, with improved photostability and selectivity. Additionally, 2-(2-bromophenyl)-3-(4-bromophenyl)quinoxaline could be used in the development of new materials for use in organic electronics. Finally, further studies are needed to fully understand the mechanism of action of 2-(2-bromophenyl)-3-(4-bromophenyl)quinoxaline and its potential use in vivo.
Métodos De Síntesis
2-(2-bromophenyl)-3-(4-bromophenyl)quinoxaline can be synthesized through a simple one-pot reaction between 2-bromoaniline and 4-bromoaniline in the presence of copper (II) oxide and potassium carbonate. The reaction is carried out in refluxing acetonitrile for several hours, resulting in the formation of 2-(2-bromophenyl)-3-(4-bromophenyl)quinoxaline as a yellow solid.
Aplicaciones Científicas De Investigación
2-(2-bromophenyl)-3-(4-bromophenyl)quinoxaline has been extensively studied for its potential use as a fluorescent probe for biological imaging. It has been shown to selectively bind to proteins and nucleic acids, making it a useful tool for studying cellular processes. Additionally, 2-(2-bromophenyl)-3-(4-bromophenyl)quinoxaline has been investigated for its use in organic electronics, due to its unique electronic properties.
Propiedades
IUPAC Name |
2-(2-bromophenyl)-3-(4-bromophenyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2N2/c21-14-11-9-13(10-12-14)19-20(15-5-1-2-6-16(15)22)24-18-8-4-3-7-17(18)23-19/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZNONPLOGFHKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N=C2C4=CC=C(C=C4)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-3-(4-bromophenyl)quinoxaline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine oxalate](/img/structure/B5066186.png)
![(3aS*,5S*,9aS*)-5-[5-(hydroxymethyl)-2-furyl]-2-(3-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5066198.png)
![5-(2-bromophenyl)-4-(4-bromophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B5066202.png)
![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B5066227.png)
![ethyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5066235.png)
![3-(allylthio)-6-(4-methoxy-3-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5066240.png)
![4-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)morpholine](/img/structure/B5066246.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(methylthio)acetamide](/img/structure/B5066254.png)
![2-methoxy-5-{[(2-thienylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5066257.png)




